molecular formula C8H2BrF5O B2529855 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde CAS No. 1980053-04-0

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2529855
CAS No.: 1980053-04-0
M. Wt: 288.999
InChI Key: CRWXNWOJTIFVLC-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H2BrF5O and its molecular weight is 288.999. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization

One notable application is in the synthesis of new ring-trisubstituted propyl cyanophenylpropenoates, which are prepared through Knoevenagel condensation of ring-trisubstituted benzaldehydes. These compounds have been copolymerized with styrene, demonstrating potential in material science for creating copolymers with specific thermal and mechanical properties. The copolymers exhibit decomposition in a nitrogen atmosphere, highlighting their thermal stability and potential application in high-performance materials (Soto et al., 2019).

Metalation and Functionalization

Further research has explored the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, showcasing the versatility of these compounds in organic synthesis. This includes the conversion of pyridines into carboxylic acids and their subsequent reactions, demonstrating the use of halogenated trifluoromethyl compounds in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Cottet et al., 2004).

Advanced Organic Synthesis

Another application involves the site-selective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the synthesis of 2,6-bis(trifluoromethyl)benzoic acid and its derivatives. This process includes bromination and subsequent conversion into various functional groups, illustrating the role of halogenated compounds in synthesizing highly functionalized organic molecules for diverse chemical applications (Dmowski & Piasecka-Maciejewska, 1998).

Molecular Structures and Reactivity

Research into the molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides has also been conducted. These studies provide insights into the reactivity of benzaldehyde and copper(I) iodide in the presence of fluoride anions, contributing to the understanding of organofluorine chemistry and its application in creating complex molecules (Chernega et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWXNWOJTIFVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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